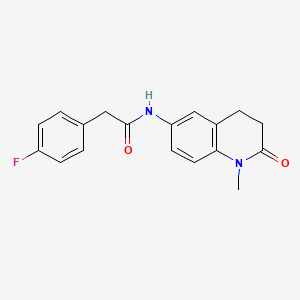![molecular formula C26H25NO5S B2902296 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866340-41-2](/img/structure/B2902296.png)
3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one, also known as ESMQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ESMQ belongs to the quinoline family and has been shown to exhibit various biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic agent.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, this compound has some limitations for use in laboratory experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, this compound has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well understood.
未来方向
There are several future directions for research on 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one. One area of interest is the development of this compound as a potential therapeutic agent for neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of this compound in these diseases and to determine its potential efficacy in animal models. Another area of interest is the development of this compound as a potential cancer therapeutic agent. Further studies are needed to determine the efficacy of this compound in animal models and to optimize its pharmacokinetics for use in humans. Finally, further studies are needed to determine the potential of this compound as an antimicrobial agent and to elucidate its mechanism of action against various pathogens.
合成方法
The synthesis of 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one involves a multi-step process that begins with the reaction of 4-chloroaniline with ethyl 4-chlorobenzenesulfonate to form 4-ethoxyphenylsulfonamide. This intermediate is then reacted with 6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one in the presence of a base to yield this compound. The synthesis of this compound has been optimized for high yield and purity, making it suitable for further research.
科学研究应用
3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-4-32-20-9-12-22(13-10-20)33(29,30)25-17-27(16-19-7-5-18(2)6-8-19)24-14-11-21(31-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLAGQAYEAVLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2902214.png)

![[4-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine](/img/structure/B2902216.png)
![Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2902217.png)


![N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride](/img/no-structure.png)
![N-(3-acetamidophenyl)-2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2902226.png)
![2-{4-[(2-Methylpropyl)sulfanyl]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2902227.png)
![1,3-dimethyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1H-pyrazole](/img/structure/B2902228.png)
![ethyl 2-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2902229.png)
![{1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazol-4-yl}(4-phenylpiperazino)methanone](/img/structure/B2902230.png)
![N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide](/img/structure/B2902233.png)